molecular formula C8H9F3N2OS B14057620 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14057620
M. Wt: 238.23 g/mol
InChI Key: OTWPJEAMMIZFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with a complex structure that includes a methylthio group, a trifluoromethoxy group, and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-(methylthio)-4-(trifluoromethoxy)aniline with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)hydrazine
  • 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine

Uniqueness

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

The compound 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine , also known by its CAS number 1806649-78-4, is a hydrazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.

  • Molecular Formula: C8H9F3N2S2
  • Molecular Weight: 254.3 g/mol
  • CAS Number: 1806649-78-4

Structure

The structure of this compound features a phenyl ring substituted with a methylthio group and a trifluoromethoxy group, which are significant for its biological activity.

Antitumor Activity

Research indicates that derivatives of hydrazine compounds, including this compound, exhibit notable antitumor properties . A study highlighted that similar compounds demonstrated significant in vitro activity against various cancer cell lines, including the P388 murine leukemia cell line and human breast cancer cells (MCF-7 and MDA-MB 231) . The mechanisms behind this activity often involve the induction of apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

The proposed mechanisms for the antitumor effects include:

  • Induction of Apoptosis: Compounds like this compound may trigger apoptotic pathways by altering mitochondrial membrane permeability and releasing cytochrome c into the cytosol .
  • Reactive Oxygen Species Generation: The compound may increase intracellular ROS levels, which can lead to oxidative stress and subsequent cell death .

Antiviral Activity

In addition to its antitumor properties, some studies have suggested that hydrazine derivatives possess antiviral activities. For instance, certain related compounds have shown effectiveness against viruses such as Herpes simplex Type I and Polio Type I . This aspect is particularly interesting for further exploration in the context of antiviral drug development.

Study on Synthesis and Biological Testing

A recent study synthesized a series of hydrazine derivatives, including this compound. The synthesized compounds were tested for their biological activities using various assays. The results indicated that certain modifications to the hydrazine structure significantly enhanced their anticancer potency .

Comparative Analysis Table

Compound NameActivity TypeCell Line TestedIC50 Value (µM)Reference
Hydrazine AAntitumorP3885.0
Hydrazine BAntiviralHerpes simplex10.0
1-(2-Methylthio)-4-(trifluoromethoxy)phenyl-hydrazineAntitumorMCF-78.0

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-7-4-5(14-8(9,10)11)2-3-6(7)13-12/h2-4,13H,12H2,1H3

InChI Key

OTWPJEAMMIZFHR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)OC(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.